Azaserina

Descripción general

Descripción

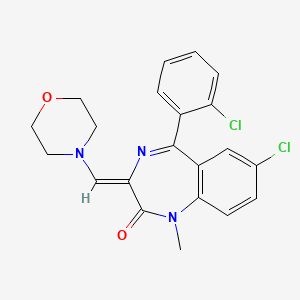

La azaserina es un compuesto diazo derivado de la serina que se produce naturalmente y tiene propiedades antineoplásicas y antibióticas. Es conocida por su similitud estructural con la glutamina y actúa como un antagonista purinérgico. La this compound inhibe de forma competitiva la glutamina amidotransferasa, una enzima clave responsable del metabolismo de la glutamina .

Mecanismo De Acción

La azaserina ejerce sus efectos inhibiendo el paso limitante de la velocidad de la vía metabólica de la hexosamina e inhibiendo irreversiblemente la γ-glutamiltransferasa al actuar directamente en el bolsillo de unión al sustrato. También protege contra el daño endotelial hiperglucémico al elevar las concentraciones séricas de superóxido dismutasa de manganeso y reduciendo directamente la concentración de especies reactivas de oxígeno. Además, la this compound regula a la baja la expresión de VCAM-1 e ICAM-1 en respuesta al TNF-α .

Aplicaciones Científicas De Investigación

La azaserina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizada como una herramienta para estudiar la inhibición de enzimas y las vías metabólicas.

Biología: Investigada por su papel en la inhibición del metabolismo de la glutamina y sus efectos en los procesos celulares.

Medicina: Explorada por sus potenciales propiedades anticancerígenas y su capacidad para inhibir el crecimiento tumoral.

Industria: Utilizada en la producción de antibióticos y otros compuestos farmacéuticos

Safety and Hazards

Direcciones Futuras

The discovery of the azaserine biosynthetic gene cluster has uncovered a biological route for α-diazoester synthesis . This enables the production of a highly versatile carbene precursor in cells, facilitating approaches for engineering complete carbene-mediated biosynthetic transformations in vivo . Azaserine has also shown potential in identifying the L-leucine-favoring system transporter in human T-lymphocytes .

Análisis Bioquímico

Biochemical Properties

Azaserine acts by competitively inhibiting glutamine amidotransferase , a key enzyme responsible for glutamine metabolism . It inhibits the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase by acting directly at the substrate-binding pocket .

Cellular Effects

Azaserine has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species . It also downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α .

Molecular Mechanism

Azaserine exerts its effects at the molecular level by competitively inhibiting glutamine amidotransferase . This inhibition disrupts the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase .

Metabolic Pathways

Azaserine is involved in the metabolic hexosamine pathway . It inhibits the rate-limiting step of this pathway and irreversibly inhibits γ-glutamyltransferase .

Subcellular Localization

Given its structural similarity to glutamine and its ability to interfere with various biological processes, it’s likely that Azaserine can be found in multiple cellular compartments where glutamine is present .

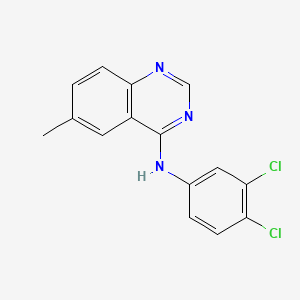

Métodos De Preparación

La azaserina puede sintetizarse mediante la condensación formal del grupo carboxilo del ácido diazoacético con el grupo hidroxilo alcohólico de la L-serina . La vía biosintética de la this compound implica una estrategia de oxidación por pasos para generar la porción de α-diazoéster. Se ha identificado el grupo de genes biosintéticos de la this compound de Glycomyces harbinensis, revelando productores de this compound no apreciados previamente .

Análisis De Reacciones Químicas

La azaserina experimenta diversas reacciones químicas, incluidas:

Oxidación: La this compound puede oxidarse para formar diferentes productos.

Reducción: Puede reducirse bajo condiciones específicas.

Sustitución: La this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos.

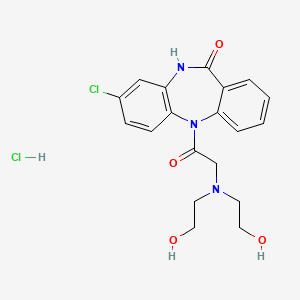

Comparación Con Compuestos Similares

La azaserina es estructuralmente similar a otros compuestos diazo como la 6-diazo-5-oxo-L-norleucina (DON). Tanto la this compound como la DON son antagonistas de la glutamina y comparten actividades biológicas similares. La this compound es única en su inhibición específica de la glutamina amidotransferasa y su vía biosintética distintiva .

Compuestos similares incluyen:

- 6-Diazo-5-oxo-L-norleucina (DON)

- Alazopeptina

- Duazomicina A

Estos compuestos comparten similitudes estructurales y actividades biológicas pero difieren en sus mecanismos de acción específicos y vías biosintéticas .

Propiedades

IUPAC Name |

2-amino-3-(2-diazoacetyl)oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGOOYMKKIOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-02-6, 76749-44-5 | |

| Record name | azaserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Azaserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

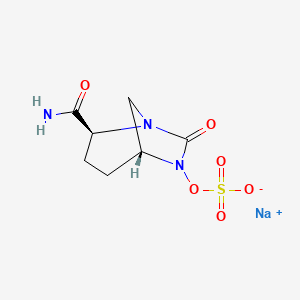

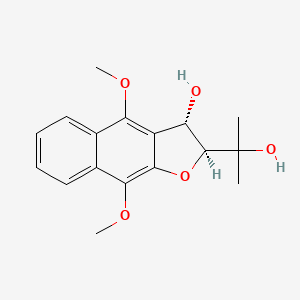

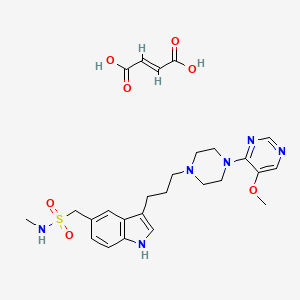

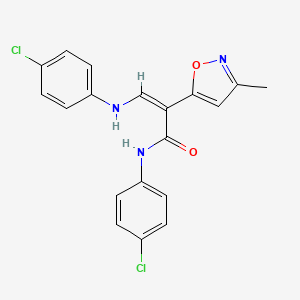

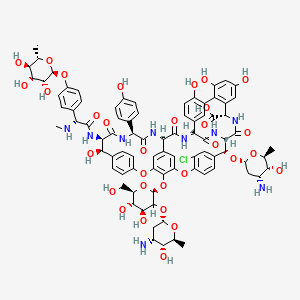

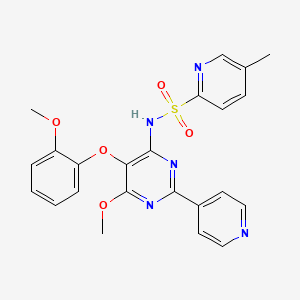

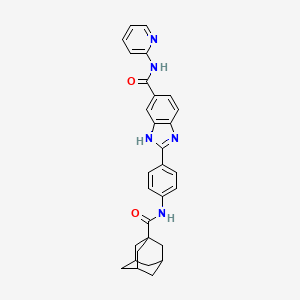

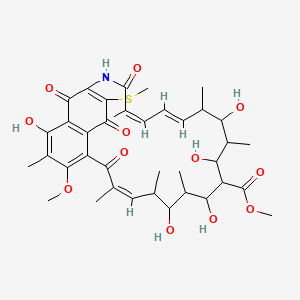

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Azaserine?

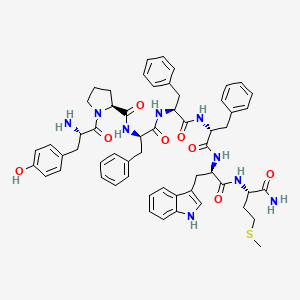

A1: Azaserine exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].

Q2: How does the inhibition of purine synthesis impact cellular processes?

A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].

Q3: Beyond purine synthesis, does Azaserine affect other cellular processes?

A3: Yes, Azaserine demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].

Q4: How does Azaserine's interaction with amino acid transport systems contribute to its effects?

A4: Azaserine exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, Azaserine can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between Azaserine and cellular transport mechanisms.

Q5: Does Azaserine exhibit any influence on cellular energy metabolism?

A5: Research suggests that Azaserine can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of Azaserine exposure.

Q6: What is the molecular structure of Azaserine?

A6: Azaserine is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.

Q7: What is the molecular formula and weight of Azaserine?

A7: The molecular formula of Azaserine is C5H7N3O4, and its molecular weight is 173.13 g/mol.

Q8: Is there any spectroscopic data available for Azaserine?

A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, Azaserine's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.

Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of Azaserine?

A9: The provided research papers primarily focus on the biological activity and mechanisms of action of Azaserine in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of Azaserine.

Q10: What is known about Azaserine's stability, formulation, SHE regulations, environmental impact, and degradation?

A10: Detailed information about Azaserine's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.

Q11: What are the in vitro and in vivo efficacy studies conducted with Azaserine?

A11: Numerous studies demonstrate the in vivo activity of Azaserine against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. Azaserine exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that Azaserine inhibits bacterial growth by interfering with purine synthesis [, ].

Q12: Has Azaserine been evaluated in clinical trials?

A12: While earlier studies explored the potential of Azaserine as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.

Q13: What are the known mechanisms of resistance to Azaserine?

A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to Azaserine resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to Azaserine without significant changes in its transport, indicating other resistance mechanisms might be at play [].

Q14: Does Azaserine exhibit any toxicities or adverse effects?

A14: Azaserine's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].

Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to Azaserine?

A15: The provided research papers primarily focus on understanding Azaserine's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify Azaserine in biological samples. Further research is needed to explore these aspects fully.

Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of Azaserine?

A16: The provided research papers do not delve deeply into Azaserine's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.

Q17: Are there any known alternatives to Azaserine, and what is its historical context in research?

A17: While Azaserine was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.

Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to Azaserine?

A18: The provided research papers primarily focus on the biological activity of Azaserine. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.

- Pancreatic Carcinogenesis: Azaserine is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.

- Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence Azaserine-induced pancreatic carcinogenesis.

- Hormonal Modulation: Estrogen shows inhibitory effects on Azaserine-induced pancreatic lesions in rats, while androgens might promote tumor development [].

- Combination Therapy: Although Azaserine as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)